Tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a dichlorophenoxy moiety, and an azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2,6-dichlorophenol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can be used to modify the azetidine ring or the ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in chemical synthesis and pharmaceutical research.
Scientific Research Applications
Tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The dichlorophenoxy moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17Cl2NO3 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dichlorophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17Cl2NO3/c1-14(2,3)20-13(18)17-7-9(8-17)19-12-10(15)5-4-6-11(12)16/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
IRLLGTDTSURSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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